Bis(1,3-Dichloroisopropyl) Ether

Flame Retardants Environmental Fate Polymer Additives

Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0), also known as 2,2'-oxybis(1,3-dichloropropane), is a chlorinated alkyl ether of molecular formula C₆H₁₀Cl₄O (MW 239.96). This compound is characterized by a central oxygen atom bridging two 1,3-dichloropropane groups, yielding a tetra-chlorinated structure with predicted properties including an ACD/LogP of 2.66, a boiling point of 312.1 °C (at 760 mmHg), and a density of 1.3 g/cm³.

Molecular Formula C6H10Cl4O
Molecular Weight 239.9 g/mol
CAS No. 59440-89-0
Cat. No. B136631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,3-Dichloroisopropyl) Ether
CAS59440-89-0
Synonyms2,2’-Oxybis[1,3-dichloro-propane]; 
Molecular FormulaC6H10Cl4O
Molecular Weight239.9 g/mol
Structural Identifiers
SMILESC(C(CCl)OC(CCl)CCl)Cl
InChIInChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2
InChIKeyQMDIZIDCORWBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,3-Dichloroisopropyl) Ether (CAS 59440-89-0): A Chlorinated Alkyl Ether with Defined Physical-Chemical Identity for Industrial and Analytical Use


Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0), also known as 2,2'-oxybis(1,3-dichloropropane), is a chlorinated alkyl ether of molecular formula C₆H₁₀Cl₄O (MW 239.96) . This compound is characterized by a central oxygen atom bridging two 1,3-dichloropropane groups, yielding a tetra-chlorinated structure with predicted properties including an ACD/LogP of 2.66, a boiling point of 312.1 °C (at 760 mmHg), and a density of 1.3 g/cm³ . Its primary industrial relevance stems from its use as a flame retardant additive in polyurethane foams and as a critical analytical reference standard for monitoring the environmental fate and human exposure to organophosphate flame retardants, specifically as a metabolite or co-occurring compound of tris(1,3-dichloroisopropyl) phosphate (TDCPP) .

Why Bis(1,3-Dichloroisopropyl) Ether Cannot Be Simply Substituted with Other Chlorinated Alkyl Ethers


The unique 1,3-dichloro substitution pattern on both isopropyl groups of Bis(1,3-dichloroisopropyl) ether (CAS 59440-89-0) dictates its specific physicochemical and biological behavior, rendering generic substitution with other chlorinated alkyl ethers scientifically invalid. As the quantitative evidence in Section 3 demonstrates, variations in chlorine substitution position (e.g., 2-chloroethyl, 2-chloroisopropyl, or 2,3-dichloropropyl analogs) lead to substantial differences in hydrophobicity (LogP), molecular weight, and boiling point [1]. These properties directly influence the compound's performance as a flame retardant additive, its environmental partitioning, and its suitability as an analytical standard. Simply substituting a lower-chlorine or differently substituted ether will not replicate the target compound's specific retention time in chromatographic analyses, its flame-retardant efficiency in polymer matrices, or its biological monitoring relevance, thereby compromising experimental reproducibility and industrial performance.

Quantitative Differentiation of Bis(1,3-Dichloroisopropyl) Ether from Closest Chlorinated Ether Analogs


Hydrophobicity (LogP) as a Determinant of Environmental Partitioning and Flame Retardant Matrix Compatibility

Bis(1,3-dichloroisopropyl) ether exhibits an ACD/LogP of 2.66, indicating significantly higher hydrophobicity than the less-chlorinated analog Bis(2-chloroethyl) ether (ACD/LogP 1.19) and moderate hydrophobicity compared to Bis(2-chloroisopropyl) ether (LogP ~2.1-2.48) [1]. The higher LogP correlates with increased affinity for organic matrices and reduced water solubility, which is critical for flame retardant additives intended to remain within polymer substrates rather than leaching into aqueous environments.

Flame Retardants Environmental Fate Polymer Additives Physicochemical Properties

Chlorine Content and Substitution Pattern for Flame Retardant Efficiency

Bis(1,3-dichloroisopropyl) ether contains 59.1% chlorine by weight (4 × 35.45 Da / 239.96 Da), which is substantially higher than the 49.5% chlorine in Bis(2-chloroisopropyl) ether (2 × 35.45 Da / 171.06 Da) and the 49.6% chlorine in Bis(2-chloroethyl) ether . This higher halogen content per unit mass provides a theoretical advantage in flame retardant applications, where the mechanism relies on halogen radical release to quench combustion [1].

Flame Retardancy Halogenated Additives Polyurethane Foams Thermal Stability

Boiling Point and Volatility: Processing Stability in High-Temperature Polymer Compounding

Bis(1,3-dichloroisopropyl) ether has a predicted boiling point of 312.1 °C at 760 mmHg, which is significantly higher than the 178.7 °C boiling point of Bis(2-chloroethyl) ether and the ~187 °C boiling point of Bis(2-chloroisopropyl) ether . This elevated boiling point suggests lower volatility and greater thermal stability during high-temperature polymer processing (e.g., extrusion, injection molding), reducing additive loss and fume generation.

Polymer Processing Thermal Stability Additive Manufacturing Volatility

Analytical Reference Standard for TDCPP Metabolite and Environmental Monitoring

Bis(1,3-dichloroisopropyl) ether is specifically supplied as a certified reference standard (e.g., Clinivex Catalog RCLS2L111923) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying flame retardant metabolites in biological and environmental samples . This compound serves as a critical analytical tool for studies of human exposure to TDCPP and related organophosphate flame retardants, where it is employed as a calibration standard or internal standard [1]. Unlike other chlorinated ethers (e.g., BCEE, BCIP) which are primarily industrial solvents or pesticides, this compound's identity as a TDCPP-related species makes it uniquely valuable for flame retardant exposure biomonitoring.

Environmental Monitoring Analytical Chemistry Flame Retardant Metabolites Exposure Assessment

Optimal Procurement and Application Scenarios for Bis(1,3-Dichloroisopropyl) Ether Based on Quantitative Evidence


Flame Retardant Additive for Polyurethane Foams Requiring High Thermal Stability

Given its high boiling point (312.1 °C) and high chlorine content (59.1%), Bis(1,3-dichloroisopropyl) ether is the preferred flame retardant additive for flexible and rigid polyurethane foams processed at elevated temperatures . The low volatility minimizes additive loss during foaming and curing, while the high halogen loading provides effective flame quenching at potentially lower loading levels than dichloro analogs .

Analytical Standard for Biomonitoring of TDCPP and Organophosphate Flame Retardant Exposure

For environmental health and exposure science laboratories, this compound is the definitive reference standard for LC-MS/MS quantification of TDCPP metabolites in human urine and environmental samples . Its specific molecular identity ensures accurate calibration and method validation in studies mandated by regulatory agencies assessing flame retardant safety.

Hydrophobic Polymer Modifier for Reduced Water Leaching

With a LogP of 2.66-2.90, Bis(1,3-dichloroisopropyl) ether exhibits significantly greater hydrophobicity than lower-chlorinated ethers like BCEE (LogP 1.19) . This property makes it the superior choice for flame retardant applications in polymers where resistance to aqueous leaching is critical, such as outdoor furniture foams or marine applications, thereby extending the functional lifetime of the flame retardant treatment.

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